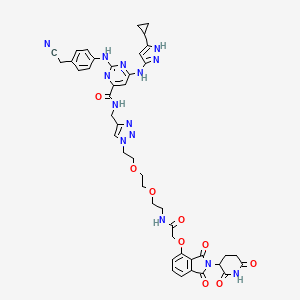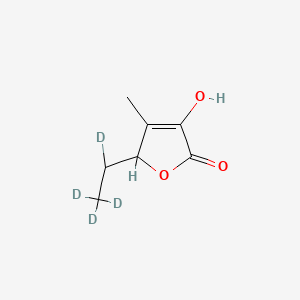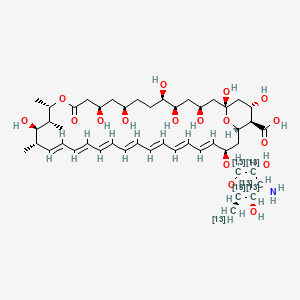
MCPG (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily known for its ability to block metabotropic glutamate receptors (mGluRs), which are involved in various neural processes such as synaptic plasticity, learning, and memory . MCPG (sodium) has been widely used in scientific research to study the induction and maintenance of long-term potentiation (LTP) and other neural mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MCPG (sodium) typically involves the reaction of methylenecyclopropylamine with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of MCPG (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The final product is purified through crystallization or other suitable methods to obtain the desired purity .
化学反応の分析
Types of Reactions
MCPG (sodium) undergoes various chemical reactions, including:
Oxidation: MCPG (sodium) can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert MCPG (sodium) to its corresponding alcohol derivatives.
Substitution: MCPG (sodium) can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl glycine derivatives.
科学的研究の応用
MCPG (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
MCPG (sodium) exerts its effects by blocking metabotropic glutamate receptors (mGluRs). These receptors are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and plasticity. By inhibiting mGluRs, MCPG (sodium) interferes with the signaling pathways involved in long-term potentiation (LTP) and other forms of synaptic plasticity. This blockade affects the phosphoinositide (PI) turnover and the release of intracellular calcium stores, ultimately influencing neural activity and plasticity .
類似化合物との比較
MCPG (sodium) can be compared with other similar compounds such as:
α-Methyl-4-carboxyphenylglycine (MCPG): Similar in structure but lacks the sodium salt form.
1S,3R-Aminocyclopentane-1,3-dicarboxylic acid (ACPD): Another mGluR antagonist with different structural properties.
4-Carboxyphenylglycine (CPG): A related compound with similar antagonistic effects on mGluRs.
Uniqueness
MCPG (sodium) is unique due to its specific antagonistic activity on mGluR subtypes and its ability to selectively block long-term potentiation (LTP) and short-term potentiation (STP) in neural tissues .
特性
分子式 |
C10H10NNaO4 |
|---|---|
分子量 |
231.18 g/mol |
IUPAC名 |
sodium;2-amino-2-(4-carboxyphenyl)propanoate |
InChI |
InChI=1S/C10H11NO4.Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |
InChIキー |
YPWQKZZVAZJJRO-UHFFFAOYSA-M |
正規SMILES |
CC(C1=CC=C(C=C1)C(=O)O)(C(=O)[O-])N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


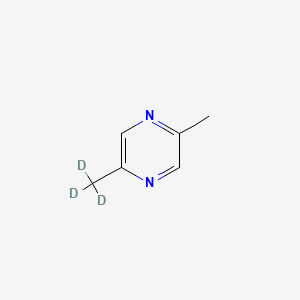

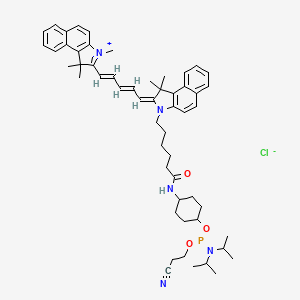
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)


![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
